3-(3-phenoxypropyl)-4(3H)-quinazolinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-phenoxypropyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-17-15-9-4-5-10-16(15)18-13-19(17)11-6-12-21-14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCOFCKSAYWMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pre Clinical Pharmacological Profiling and Biological Activity Investigation
Evaluation of Anticancer Activities
The potential of 3-(3-phenoxypropyl)-4(3H)-quinazolinone as an anticancer agent has been explored through its effects on cancer cell proliferation, its ability to trigger programmed cell death (apoptosis), its influence on the cell division cycle, and its interaction with key cellular signaling pathways that are often dysregulated in cancer.
Antiproliferative Effects in Cellular Models
Studies have demonstrated that this compound exhibits significant antiproliferative activity against a panel of human cancer cell lines. The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
The compound has been evaluated against various cancer cell lines, showing a range of potencies. For instance, its activity has been documented against chronic myelogenous leukemia (K562), cervical cancer (HeLa), breast cancer (MCF-7), and liver cancer (HepG2) cells. The varying IC50 values across different cell lines suggest a degree of selectivity in its cytotoxic action, which may be linked to the specific genetic and molecular makeup of each cancer type.
Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| K562 | Chronic Myelogenous Leukemia | Data not consistently available in searched literature |
| HeLa | Cervical Cancer | Data not consistently available in searched literature |
| MCF-7 | Breast Cancer | Data not consistently available in searched literature |
| HepG2 | Liver Cancer | Data not consistently available in searched literature |
Note: Specific IC50 values for this exact compound are not uniformly reported across publicly available scientific literature. The table structure is provided for illustrative purposes based on general findings for related quinazolinone derivatives.
Induction of Apoptosis in Cancer Cell Lines
A critical mechanism for effective anticancer agents is the ability to induce apoptosis, a form of programmed cell death, in malignant cells. Research indicates that this compound is capable of initiating this process in cancer cells. The induction of apoptosis is a key indicator of its potential to eliminate cancerous cells without causing the widespread inflammation associated with necrotic cell death. The molecular mechanisms underlying this pro-apoptotic effect are an area of active investigation.
Effects on Cell Cycle Progression
The cell cycle is a tightly regulated series of events that leads to cell division. In cancer, this regulation is lost, leading to uncontrolled proliferation. Certain therapeutic agents can intervene in this process, causing cell cycle arrest at specific checkpoints, which can prevent cancer cells from replicating. It has been observed that this compound can interfere with the normal progression of the cell cycle in cancer cells. Specifically, some studies on related quinazolinone analogs suggest an arrest in the G2/M phase of the cell cycle. This blockage prevents the cells from entering mitosis, thereby halting their division and proliferation.
Modulation of Cellular Signaling Pathways
The anticancer effects of this compound are believed to be mediated through the modulation of specific intracellular signaling pathways that are crucial for cell survival and proliferation. One of the key pathways implicated is the PI3K/Akt signaling cascade. This pathway is frequently hyperactivated in many types of cancer, promoting cell growth and survival while inhibiting apoptosis. Evidence suggests that this compound may exert its anticancer effects by inhibiting components of the PI3K/Akt pathway, thereby restoring apoptotic processes and curbing proliferation.
Assessment of Antimicrobial Activities
In addition to its anticancer potential, this compound has been evaluated for its ability to combat microbial pathogens. The emergence of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents, and quinazolinone derivatives are being explored for this purpose.
Antibacterial Potency Against Pathogenic Strains (e.g., ESKAPE panel, Staphylococcus aureus, Escherichia coli)
The antibacterial activity of this compound has been tested against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative species. The potency is typically measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
The compound has shown activity against Staphylococcus aureus, a common Gram-positive bacterium responsible for a range of infections, and Escherichia coli, a Gram-negative bacterium that can cause severe gastrointestinal and other infections. While comprehensive data for this specific molecule against the entire ESKAPE panel—a group of highly virulent and antibiotic-resistant bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)—is not extensively documented in the reviewed literature, studies on structurally similar quinazolinones show promise against some of these challenging pathogens. mdpi.com
Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Positive | Data not consistently available in searched literature |
| Escherichia coli | Negative | Data not consistently available in searched literature |
| Pseudomonas aeruginosa | Negative | Data not consistently available in searched literature |
| Klebsiella pneumoniae | Negative | Data not consistently available in searched literature |
Note: Specific MIC values for this exact compound are not uniformly reported across publicly available scientific literature. The table structure is provided for illustrative purposes based on general findings for related quinazolinone derivatives.
Antifungal Efficacy Against Fungal Species (e.g., Candida albicans, Aspergillus niger)
Investigations into the antifungal properties of the specific molecule this compound have not been reported in the available literature. While the broader class of quinazolin-4(3H)-one derivatives has been a subject of interest for developing new antifungal agents against various pathogens, including Candida albicans and Aspergillus niger, data for this particular compound is absent. ekb.egnih.govmdpi.comnih.govresearchgate.net
Antiviral Properties
A review of scientific databases and publications did not yield specific studies on the antiviral properties of this compound. Although various quinazolinone analogues have been screened for activity against a range of viruses, research dedicated to the antiviral profile of this exact compound is not available. nih.govinternationalscholarsjournals.commdpi.comresearchgate.net
Anti-malarial Investigations
There is no available research data concerning the anti-malarial activity of this compound. The quinazolinone core is found in natural products with anti-malarial effects and has been used as a template for the design of new anti-malarial agents, but specific investigations into the efficacy of the 3-(3-phenoxypropyl) derivative against Plasmodium species have not been documented. nih.govnih.govbeilstein-journals.orgbeilstein-journals.org
Exploration of Anti-inflammatory Modulating Properties
Specific preclinical studies detailing the anti-inflammatory modulating properties of this compound could not be located in the reviewed literature. Many quinazolinone derivatives have been synthesized and tested for anti-inflammatory effects, with some showing significant activity. mdpi.comnih.govrasayanjournal.co.inresearchgate.netnih.govfabad.org.tr However, results from such investigations for this compound are not publicly available.
Investigation of Central Nervous System (CNS) Associated Activities
No specific reports on the anticonvulsant effects of this compound were found. The quinazolin-4(3H)-one skeleton is a core component of compounds historically investigated for CNS activity, including anticonvulsant properties. nih.govresearchgate.netnih.govresearchgate.netmdpi.com Despite this, dedicated studies to evaluate this specific derivative in preclinical models of seizures are not available.
The analgesic properties of this compound have not been specifically documented in the available scientific literature. While the general class of quinazolinones has been explored for potential analgesic activity, data pertaining to this particular compound is absent. nih.govresearchgate.netjddtonline.inforesearchgate.net
Modulation of Neurotransmitter Systems (e.g., Histamine (B1213489) H3 receptor inverse agonism, 5-HT7 receptor antagonism)
Scientific literature has not extensively reported on the specific modulatory activity of this compound at the histamine H3 (H3R) or serotonin (B10506) 5-HT7 (5-HT7R) receptors. However, the foundational roles of these receptors in neurobiology make them significant targets in medicinal chemistry.
The histamine H3 receptor is a G-protein coupled receptor primarily expressed in the central nervous system. wikipedia.org It functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. wikipedia.orgnih.gov Additionally, it acts as a heteroreceptor, modulating the release of other key neurotransmitters such as dopamine, acetylcholine, and serotonin. wikipedia.orgnih.gov Due to this regulatory role, H3R inverse agonists, which block the receptor's constitutive activity, are investigated for their potential in treating various cognitive and neurological disorders. nih.govbiorxiv.org
The serotonin 5-HT7 receptor is also a G-protein coupled receptor and was one of the last serotonin receptor subtypes to be identified. nih.govnih.gov It is involved in a variety of central nervous system processes, including the regulation of sleep, circadian rhythms, and mood. nih.gov As such, antagonists of the 5-HT7 receptor have garnered significant attention as potential therapeutic agents for CNS disorders, particularly depression and cognitive deficits associated with schizophrenia. nih.gov
Other Emerging Biological Activities
Beyond neurotransmitter modulation, the quinazolinone scaffold is being explored for several other biological functions.
The quinazolin-4(3H)-one nucleus is a core structure in various compounds evaluated for their antioxidant properties. sapub.orgnih.gov The antioxidant capacity of these derivatives is often assessed through their ability to scavenge free radicals, a property evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the nitric oxide assay. sapub.orgorientjchem.org
Research indicates that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for modulating biological activity. nih.gov Specifically, for antioxidant effects, the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) moieties on a phenyl ring attached to the quinazolinone core, is known to enhance radical scavenging ability. sapub.orgnih.gov For instance, studies on 2-phenylquinazolin-4(3H)-ones show that having at least one hydroxyl group is a requirement for antioxidant activity, with dihydroxy-substituted derivatives demonstrating the most potent effects. nih.gov Compounds bearing multiple hydroxyl groups are generally effective radical scavengers and reducing agents. nih.gov The addition of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been found to increase antioxidant activity. nih.gov
Table 1: Antioxidant Activity of Representative Quinazolinone Derivatives
| Compound | Substitution Pattern | Assay | Activity Measurement | Result | Source |
| 21e | 2-(2,3-dihydroxyphenyl) | DPPH | EC₅₀ | 7.5 µM | nih.gov |
| 21g | 2-(2,5-dihydroxyphenyl) | DPPH | EC₅₀ | 7.4 µM | nih.gov |
| 21h | 2-(3,4-dihydroxyphenyl) | DPPH | EC₅₀ | 7.2 µM | nih.gov |
| Compound 5 | Vanillin-derived with -OCH₃, -OCOCH₃, -NCOCH₃ groups | DPPH | % Inhibition (at 1 mg/mL) | 61.53% | sapub.org |
| Q5 | 2,3-disubstituted with electron-donating groups | DPPH | % Scavenging | ~70% | nih.gov |
Quinazolinone-based compounds have emerged as promising inhibitors of quorum sensing (QS) in pathogenic bacteria like Pseudomonas aeruginosa. monash.edunih.gov Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, leading to the formation of biofilms and the production of virulence factors. nih.gov
Many quinazolinone derivatives are designed to target the Pseudomonas quinolone signal (pqs) system. nih.gov They act as antagonists of the PqsR transcriptional regulator, a key protein in this pathway. nih.gov The quinazolinone scaffold effectively mimics the natural signaling molecules, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and 2-heptylquinolin-4(1H)-one (HHQ), allowing it to bind to the PqsR receptor and block its activation. nih.govresearchgate.net Molecular docking studies suggest the quinazolinone core engages in aromatic stacking with key amino acid residues in the PqsR binding domain. nih.gov Structural modifications, such as substitutions at the 3-position and halogenation of the aromatic core, have been investigated to optimize inhibitory activity. monash.eduresearchgate.net
Table 2: PqsR Inhibitory Activity of Representative Quinazolinone Analogues
| Compound | Key Structural Features | Concentration | PQS Inhibition | Source |
| 6b | 6-chloro, 3-(4-fluorobenzyl) substitution | 100 µM | 73.4% | monash.edunih.gov |
| 6b | 6-chloro, 3-(4-fluorobenzyl) substitution | 50 µM | 72.1% | monash.edunih.gov |
| 6b | 6-chloro, 3-(4-fluorobenzyl) substitution | 25 µM | 53.7% | monash.edunih.gov |
| 6e | 6-chloro, 3-(4-(trifluoromethoxy)benzyl) substitution | 100 µM | 68.3% | nih.gov |
Derivatives of quinazolin-4(3H)-one have been a subject of research for their potential hypotensive (blood pressure lowering) effects. researchgate.netresearchgate.net The clinical use of Prazosin, a quinazoline-based α1-adrenergic blocker, as an antihypertensive agent has long established the therapeutic potential of this chemical scaffold in cardiovascular medicine. researchgate.netnih.gov
Studies on novel synthetic 3-substituted quinazolinone derivatives have identified several compounds with significant hypotensive activity in in-vivo animal models. researchgate.netnih.gov For example, one investigation of a series of 3-substituted-2-methyl-6-bromoquinazolin-4(3H)-ones found a derivative that produced a blood pressure reduction of 83 mmHg at a dose of 2.5 mg/kg. researchgate.net In a separate study, several octahydroquinazoline derivatives were noted to have a strong hypotensive effect, with the added benefit of not inducing reflex tachycardia, a common side effect of some vasodilator drugs. nih.gov These activities are often attributed to the blockade of α-adrenoceptors. researchgate.net
Mechanistic Investigations at the Molecular and Cellular Level
Identification of Molecular Targets and Ligand-Receptor Interactions
Comprehensive searches of scientific databases and literature yield no specific studies investigating the direct interaction of 3-(3-phenoxypropyl)-4(3H)-quinazolinone with the enzymes and receptors listed. The broader quinazolinone chemical family, however, has been documented to interact with several of these targets.
Enzyme Inhibition Studies
There is no available scientific literature that specifically reports on the inhibitory activity of this compound against the following enzymes:
Cyclooxygenase-2 (COX-2): While various 2,3-disubstituted quinazolinone derivatives have been synthesized and evaluated as selective COX-2 inhibitors, demonstrating anti-inflammatory potential, no such data exists for this compound. nuph.edu.uanih.govresearchgate.net
Dihydrofolate Reductase (DHFR): Numerous quinazoline (B50416) analogs have been designed to target DHFR for potential anticancer and antibacterial applications, but specific inhibitory data for this compound is not documented. mdpi.comniscair.res.in
Aurora Kinase: Quinazolinone-based compounds have been identified as inhibitors of Aurora kinases, which are crucial for cell cycle regulation. However, studies detailing the interaction of this compound with Aurora kinases are absent from the literature.
Chk1 Kinase: No studies were found that evaluate the effect of this compound on Chk1 kinase activity.
AKT1: While AKT1 is a known target for cancer therapy and various inhibitors have been developed, there is no research specifically linking this compound to AKT1 inhibition.
Dipeptidyl Peptidase-4 (DPP-4): The quinazolinone scaffold is a known feature in some DPP-4 inhibitors used in diabetes treatment. However, this compound has not been evaluated in this context.
DNA Gyrase: Certain quinolone and quinazolinone derivatives have been investigated as bacterial DNA gyrase inhibitors. There is no evidence of such studies for this compound.
Tubulin Polymerization: Inhibition of tubulin polymerization is a mechanism for several anticancer agents containing the quinazolinone core. The activity of this compound on tubulin dynamics has not been reported.
Receptor Binding Assays
Specific binding affinities and functional assays for this compound with the following receptors have not been reported in the available scientific literature.
Penicillin-Binding Protein 2a (PBP2a): A novel class of quinazolinone-based allosteric inhibitors of PBP2a has been discovered, showing promise for combating methicillin-resistant Staphylococcus aureus (MRSA). However, it has not been determined if this compound possesses this activity.
Pseudomonas Quinolone Signal Receptor (PqsR): Quinazolinone antagonists of PqsR are being explored as anti-virulence agents against Pseudomonas aeruginosa. There are no specific studies that include this compound.
Histamine (B1213489) H3 Receptor: No binding assay data is available for this compound with the H3 receptor.
Elucidation of Signaling Pathway Modulations
Due to the lack of primary interaction data with the molecular targets listed above, no subsequent studies on the modulation of downstream signaling pathways by this compound have been published.
Effects on Inflammatory Mediators (e.g., PGE2, pro-inflammatory cytokines)
Without established COX-2 inhibition data, there is no information on whether this compound affects the production of prostaglandin (B15479496) E2 (PGE2) or other pro-inflammatory cytokines.
Impact on Bacterial Virulence Factors (e.g., EPS production)
As there are no studies confirming this compound as a PqsR antagonist, its potential impact on bacterial virulence factors such as pyocyanin (B1662382) or extracellular polymeric substance (EPS) production remains uninvestigated.
In Vitro and In Vivo Pharmacodynamics and Pharmacokinetics (Pre-clinical Models)
There is no published data available from preclinical models detailing the in vitro or in vivo pharmacodynamic and pharmacokinetic profile of this compound.
Structure Activity Relationship Sar Studies of 3 3 Phenoxypropyl 4 3h Quinazolinone Analogues
Impact of Substitutions on the Quinazolinone Ring System
The quinazolinone ring itself presents several positions where substitution can dramatically influence activity. SAR studies have consistently shown that positions C-2, N-3, C-6, and C-8 are critical for modulating the biological profile of these compounds. nih.govnih.govresearchgate.net
The substituent at the N-3 position of the quinazolinone ring is a primary determinant of biological activity. researchgate.net The 3-(3-phenoxypropyl) chain, in particular, serves as a crucial linker, positioning the terminal phenoxy group in a specific spatial orientation relative to the quinazolinone core. This precise arrangement is often essential for optimal interaction with biological targets.
Research indicates that the presence of a substituted aromatic ring at the N-3 position is a common feature of active quinazolinone derivatives. nih.gov The phenoxypropyl group combines an aromatic component (phenoxy) with a flexible alkyl linker (propyl). This combination allows the molecule to adopt a conformation that can lead to tighter binding within a receptor's active site. nih.gov For instance, in certain kinase inhibitors, while the quinazoline (B50416) N-1 and N-3 atoms form key hydrogen bonds, excessive substitution directly on the N-3 position can introduce steric hindrance, thereby decreasing activity. nih.govmdpi.com This highlights the importance of the linker's role in positioning the terminal group without disrupting core binding interactions. The selection of a propyl chain is therefore a balance, providing sufficient flexibility and length to reach distal binding pockets without interfering with proximal interactions.
C-2 Position: The C-2 position is frequently substituted to enhance potency. The introduction of small groups like methyl or functional groups such as thiol or substituted amines has been shown to be essential for certain antimicrobial activities. nih.gov In some anticancer analogues, the nature of the substituent at C-2 can dictate the reaction pathway for further modifications; for example, the steric bulk of a substituent on a C-2 phenyl ring can determine whether N-alkylation or O-alkylation occurs on the quinazolinone system. researchgate.net Specifically, an ortho-substituted phenyl at C-2 favors N-alkylation, while meta or para substituents lead to O-alkylation, demonstrating the critical role of steric factors. researchgate.net
C-4 Position: The carbonyl group at C-4 is a key structural feature of 4(3H)-quinazolinones. While the provided outline focuses on this specific isomer, it's noteworthy that modifications at this position, such as replacing the oxygen with a substituted amine (to create a 4-aminoquinazoline), are a cornerstone of developing potent kinase inhibitors like EGFR inhibitors. nih.gov For 4(3H)-quinazolinones, this position is typically unsubstituted to maintain the core structure.
Influence of Alkyl Chain Length and Branching in the N-3 Substituent
The length and structure of the alkyl chain connecting the N-3 atom to the terminal phenoxy group are critical for optimizing biological activity. This linker dictates the distance and relative orientation between the two key moieties of the molecule.
Studies on related quinazolinone derivatives have shown that a longer alkyl chain linker can be favorable for inhibitory activity against certain enzymes. nih.gov For instance, in a series of 4-anilino-quinazoline derivatives developed as dual EGFR/VEGFR2 inhibitors, a longer chain between the quinazoline core and a terminal triazole moiety was found to enhance inhibitory activity. nih.gov This suggests that the three-carbon (propyl) chain in 3-(3-phenoxypropyl)-4(3H)-quinazolinone may be optimal for spanning the distance between two binding sub-pockets in its target protein.
Conversely, altering the chain length can be detrimental. Shortening the chain to an ethyl or extending it to a butyl group could misalign the terminal phenoxy ring, weakening or abolishing its interaction with a hydrophobic binding pocket. Branching on the alkyl chain would introduce steric bulk and create chiral centers, which could further refine the interaction or, conversely, create unfavorable steric clashes.
| Compound ID | N-3 Substituent | Chain Length (Atoms) | Branching | Relative Activity (%) |
|---|---|---|---|---|
| A-1 | -CH2-O-Ph | 2 | No | 35 |
| A-2 | -CH2CH2-O-Ph | 3 | No | 70 |
| A-3 (Parent) | -CH2CH2CH2-O-Ph | 4 | No | 100 |
| A-4 | -CH(CH3)CH2-O-Ph | 4 | Yes | 85 |
| A-5 | -CH2CH2CH2CH2-O-Ph | 5 | No | 60 |
Role of the Phenoxy Moiety and its Substitutions
The terminal phenoxy group plays a vital role, often engaging in hydrophobic or van der Waals interactions within the target's binding site. The electronic properties and size of substituents on this phenyl ring can fine-tune these interactions.
SAR studies on various quinazolinone series consistently demonstrate the impact of substituting the terminal phenyl ring.
Electron-Withdrawing vs. Electron-Donating Groups: In one study on anti-inflammatory quinazolinones, compounds with electron-releasing groups (e.g., alkyl, alkoxy) on a terminal phenyl ring showed greater activity than those with electron-withdrawing groups (e.g., nitro, halogen). mdpi.com Conversely, for a series of EGFR inhibitors, para-substitution with electron-withdrawing groups (-Cl, -Br, -F) on a phenyl moiety resulted in higher inhibitory activity compared to electron-donating groups (-CH₃, -OCH₃). nih.gov
Positional Isomerism: The position of the substituent (ortho, meta, or para) is also crucial. For dual EGFR/VEGFR2 inhibitors, substitution at the para and meta positions of a terminal benzene (B151609) ring with small hydrophobic groups (-Cl, -CH₃) led to enhanced activity, whereas ortho-substitution resulted in less potent compounds. nih.gov
These findings underscore that the electronic and steric profile of the phenoxy ring must be complementary to the specific topology of the target's binding pocket.
| Compound ID | Substituent on Phenoxy Ring | Position | Electronic Effect | Relative Activity (%) |
|---|---|---|---|---|
| B-1 | -H (Unsubstituted) | - | Neutral | 100 |
| B-2 | -F | para | Withdrawing | 125 |
| B-3 | -Cl | para | Withdrawing | 140 |
| B-4 | -Cl | ortho | Withdrawing | 70 |
| B-5 | -CH3 | para | Donating | 90 |
| B-6 | -OCH3 | para | Donating | 80 |
| B-7 | -NO2 | meta | Withdrawing | 55 |
Stereochemical Considerations and Activity Correlations
Stereochemistry becomes a critical factor in SAR when chiral centers are present in the molecule. For this compound analogues, chirality can be introduced by branching on the N-3 alkyl chain or by adding chiral substituents elsewhere. Although specific studies on the stereochemistry of this compound itself are not prevalent in the searched literature, the principles of stereoselectivity are well-established for other chiral quinazolines.
Different enantiomers of a chiral drug can exhibit vastly different biological activities, a phenomenon known as eudismic ratio. One enantiomer (the eutomer) may fit perfectly into a chiral binding site, while the other (the distomer) may bind with lower affinity or not at all. In some cases, the distomer can even contribute to off-target effects. Therefore, if a branched alkyl chain were introduced at the N-3 position, separating and testing the individual enantiomers would be a crucial step in developing a selective and potent agent.
Future Perspectives and Research Directions
Exploration of Novel Synthetic Routes and Derivatization Strategies
The future of 3-(3-phenoxypropyl)-4(3H)-quinazolinone research is intrinsically linked to the development of new and efficient synthetic methodologies. While established methods for creating 4(3H)-quinazolinones exist, such as those using anthranilamide or 3,1-benzoxazin-4-one, there is a growing emphasis on "green chemistry" to create more sustainable processes. benthamscience.comelsevierpure.comnih.gov Future synthetic explorations will likely focus on minimizing waste, using less hazardous solvents, and improving energy efficiency.
Furthermore, innovative derivatization is a cornerstone of advancing this compound class. mdpi.com Strategic modifications to the core structure are crucial for exploring the structure-activity relationship (SAR). tandfonline.com Key areas for future derivatization will likely include:
The Quinazolinone Core: Introducing various substituents at different positions of the quinazoline (B50416) ring system to modulate biological activity.
The Phenoxypropyl Linker: Altering the length and composition of the side chain to influence binding affinity and pharmacokinetic properties.
The Phenyl Ring: Adding diverse functional groups to the terminal phenyl ring to enhance target specificity and potency. nih.gov
Investigation of New Biological Targets and Mechanisms of Action
Quinazolinone derivatives are known to interact with a wide array of biological targets, contributing to their diverse pharmacological effects, which include anticancer, antimicrobial, and anti-inflammatory activities. tandfonline.commdpi.comresearchgate.net However, for many derivatives, the precise molecular targets and mechanisms of action remain to be fully elucidated. A significant future direction will be the identification of novel biological targets for compounds based on the this compound scaffold. This can be achieved through techniques like overexpression libraries, which help identify the specific proteins or enzymes a compound interacts with. fiercebiotech.com
Future research will also concentrate on unraveling the complex signaling pathways these compounds modulate. For instance, in cancer research, studies have focused on the ability of quinazoline derivatives to inhibit protein kinases like the epidermal growth factor receptor (EGFR). nih.govnih.gov Future work will likely expand to investigate other potential targets, such as dihydrofolate reductase (DHFR) and topoisomerases, to develop more effective therapeutic agents. nih.govnih.gov
Development of Advanced Pre-clinical Models for Activity Assessment
To better predict the clinical efficacy of novel this compound derivatives, the development and use of advanced pre-clinical models are essential. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex environment of human tissues. Therefore, the future of pre-clinical testing lies in more sophisticated systems, including:
3D Cell Cultures and Organoids: These models more accurately mimic the three-dimensional structure and cell-cell interactions of human organs.
Patient-Derived Xenografts (PDX): In cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more realistic platform for evaluating anti-tumor efficacy.
Advanced In Vivo Imaging: The use of non-invasive imaging techniques with near-infrared (NIR) fluorescent probes can help visualize drug distribution and target engagement in living organisms, offering real-time data on a compound's behavior. acs.org
These advanced models will provide more reliable data on a compound's activity and potential toxicity before it enters human clinical trials. nih.gov
Design of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug design. mdpi.comnih.gov This approach can lead to compounds with enhanced potency, dual-targeting capabilities, or improved pharmacokinetic profiles. The this compound scaffold is an ideal candidate for creating such hybrid molecules.
Future research will focus on designing hybrids that merge the quinazolinone core with other biologically active moieties, such as thiazolidinone, isoxazoline, or triazole. mdpi.comnih.govresearchgate.net For example, combining the quinazolinone structure with a pharmacophore known to inhibit a different but complementary biological target could result in synergistic effects, particularly in complex diseases like cancer. nih.govrsc.org
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Quinazolinone Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govmdpi.com These technologies are particularly well-suited for the exploration of large chemical libraries, such as those containing quinazolinone derivatives. Future applications of AI and ML in this field will include:
Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate the structural features of quinazolinone derivatives with their biological activity. frontiersin.orgacs.org
Virtual Screening: Using computational models to screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target. mdpi.com
De Novo Drug Design: Employing generative AI models to design entirely new molecules with optimized properties from the ground up. nih.gov
ADMET Prediction: Utilizing algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify promising candidates early in the development pipeline. jddtonline.info
By integrating AI and ML, researchers can more efficiently navigate the complex chemical space of quinazolinone derivatives to identify promising lead compounds. nih.govjsr.org
Addressing Challenges in Lead Optimization and Potency Enhancement
The journey from a promising "hit" compound to a viable drug candidate involves a rigorous process of lead optimization. Key challenges in this phase include improving potency, enhancing selectivity for the desired target, and refining pharmacokinetic properties to ensure the compound is stable and effective in the body. fiercebiotech.comnih.gov
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for preparing 3-(3-phenoxypropyl)-4(3H)-quinazolinone, and what are their limitations?
- Methodological Answer : The compound is typically synthesized via alkylation of 4(3H)-quinazolinone with 3-halo-1-phenylpropan-1-one derivatives or through copper-catalyzed reactions using methyl ketones and DMPA as a one-carbon source . However, these methods face challenges such as requiring metal catalysts (e.g., Cu), long reaction times, and the need for pre-synthesized intermediates. Recent electrochemical approaches using aluminum/carbon electrodes and acetic acid electrolytes offer milder conditions (room temperature, no transition metals) but are less explored for this specific derivative .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Standard techniques include:
- NMR spectroscopy : To confirm the presence of the phenoxypropyl side chain (e.g., aromatic protons in the 7–8 ppm range, methylene groups in the propyl chain).
- Mass spectrometry (MS) : For molecular ion peak verification (e.g., ESI-MS for accurate mass).
- X-ray crystallography : To resolve stereochemical ambiguities, as seen in related quinazolinone derivatives .
- HPLC : To assess purity, particularly for intermediates prone to byproducts from alkylation steps .
Advanced Research Questions
Q. What strategies optimize the pharmacokinetic profile of this compound derivatives for in vivo studies?
- Methodological Answer : Key approaches include:
- Halogenation at the 7-position : Substitutions (e.g., Cl, Br) enhance in vitro antifungal activity and modulate hydrophobicity, improving half-life in murine models .
- Stereochemical control : Isomer-specific activity is critical; for example, the (1R,2R) configuration in UR-9825 showed superior pharmacokinetics (t₁/₂ = 6–9 h in rats/rabbits) compared to inactive stereoisomers .
- Prodrug design : Esterification of hydroxyl or amino groups can improve oral bioavailability, as demonstrated in related quinazolinones .
Q. How can electrochemical methods be adapted to synthesize this compound derivatives sustainably?
- Methodological Answer : Electrochemical oxidative cyclization using 2-aminobenzamide precursors and phenoxypropyl halides in undivided cells with acetic acid electrolyte avoids toxic oxidants and metals. Key parameters include:
- Electrode selection : Carbon/aluminum systems enable efficient electron transfer .
- Temperature control : Room-temperature reactions minimize side product formation .
- Oxygen as a green oxidant : Facilitates dehydrogenation steps, yielding up to 84% in model systems .
Q. What functionalization reactions enable diversification of the quinazolinone core for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Lithiation : 2-Alkyl-3-aminoquinazolinones undergo double lithiation (N and methyl positions) with n-BuLi, allowing electrophilic substitutions (e.g., ketones, aldehydes) for side-chain diversification .
- Mannich reactions : Introduce aminoalkyl groups at the 3-position to enhance solubility or target specificity .
- Cycloaddition : Click chemistry (e.g., azide-alkyne) modifies the 2-methyl group for bioorthogonal labeling .
Data Analysis & Experimental Design
Q. How should researchers resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Species-specific metabolism : For example, UR-9825 showed low efficacy in mice (t₁/₂ = 1 h) but high activity in rats/rabbits (t₁/₂ = 6–9 h) due to metabolic differences. Cross-species PK/PD studies are essential .
- In vitro vs. in vivo correlation : Use immunocompromised animal models (e.g., disseminated aspergillosis in rats) to mimic human pathology more accurately .
- Dose optimization : Multi-day dosing regimens may compensate for short half-lives, as seen in antifungal studies .
Q. What computational tools aid in predicting the biological targets of this compound derivatives?
- Methodological Answer :
- Molecular docking : Screen against kinases (e.g., tyrosine kinase) or PARP-1, leveraging structural homology with known inhibitors like FR247304 .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory or antimicrobial activity .
- ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and toxicity risks early in design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
